molecular formula C13H13N7O2S B2636745 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2097858-97-2

4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole

Cat. No.: B2636745
CAS No.: 2097858-97-2
M. Wt: 331.35
InChI Key: BBTYJUZPILGQFT-UHFFFAOYSA-N
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Description

The compound “4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a heterocyclic compound . This core is isoelectronic with that of purines, making it a possible surrogate of the purine ring . The compound also contains a thiadiazole ring, which is another type of heterocycle .


Synthesis Analysis

The synthesis of such compounds often starts from a 1,2,4-triazole derivative or from a pyrimidine residue and requires the annulation of a second heterocyclic ring . For example, 5-amino-1,2,4-triazoles and 2-hydrazinopyrimidines are often used as starting synthons .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazolo[1,5-a]pyrimidine core is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The chemical reactions of this compound can be influenced by the presence of electron-donating groups. For example, introducing such groups can contribute to good inhibitory activity against certain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure. For example, the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core and a thiadiazole ring can affect its reactivity and stability .

Scientific Research Applications

Antimicrobial and Antitumor Applications :A series of 5-methyl-3-phenyl thiazolo[5,4-e][1,2,4]triazolo[1,5-c] pyrimidin-2-thiones and 5-methyl-3-phenyl thiazolo[5,4-e]pyrimidino[3,4-b][1,2,4]triazin-2-thiones were prepared with potential antimicrobial and antitumor activities. Some of these compounds showed promising activities, highlighting their potential as lead compounds for further drug development (El-Bendary et al., 1998).

Synthesis of Heterocyclic Compounds with Biological Activity :A novel synthesis approach led to the creation of heterocyclic compounds having 1,2,3-triazole and isoxazole rings in a single molecule. These compounds were synthesized from the intermediate of 5-methyl-3-(2-phenyl-2H-1,2,3-triazol-4-yl)isoxazole-4-carbohydrazide. Their structures were confirmed by spectroscopy, indicating a method for producing compounds with potential biological activities (Chen et al., 2008).

Fungicidal Activity of Novel Compounds :Research into the synthesis and biological evaluation of triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents uncovered some compounds demonstrating inhibitory effects on a wide range of cancer cell lines, suggesting a broad specificity for the ATP-binding domain of various kinases. This insight could pave the way for developing new cancer therapies (Ibrahim, 2009).

Antibacterial Activities of Derivatives :A study on the synthesis and antibacterial activities of 4‐Amino‐3‐(1‐aryl‐5‐methyl‐1,2,3‐triazol‐4‐yl) ‐5‐mercapto‐1, 2,4‐triazoles/2‐ Amino‐5‐(1‐aryl‐5‐methyl‐1,2,3‐triazol‐4‐yl)‐1,3,4‐thiadiazoles and their derivatives revealed significant antibacterial effects against B. subtilis, S. aureus, and E. coli. One compound, in particular, showed potent activity, indicating the potential of these derivatives as new antibacterial agents (Zhang et al., 2010).

Mechanism of Action

The mechanism of action of this compound could be related to its structural similarities with purines. Due to these similarities, different studies have investigated derivatives of this compound as possible isosteric replacements for purines .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine core of this compound has found numerous applications in medicinal chemistry . Therefore, future research could focus on exploring its potential uses in drug design, especially considering its structural similarities with purines .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c1-7-3-10(20-13(16-7)14-6-15-20)22-9-4-19(5-9)12(21)11-8(2)17-18-23-11/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYJUZPILGQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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